molecular formula C7H10ClN3 B1580755 2-Chloro-n,n,5-trimethylpyrimidin-4-amine CAS No. 34171-43-2

2-Chloro-n,n,5-trimethylpyrimidin-4-amine

Cat. No. B1580755
CAS RN: 34171-43-2
M. Wt: 171.63 g/mol
InChI Key: OMPXZZNLSYCISQ-UHFFFAOYSA-N
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Description

2-Chloro-n,n,5-trimethylpyrimidin-4-amine (2-C-TMP) is a nitrogen-containing heterocyclic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of a variety of pharmaceuticals, agrochemicals, and other chemical compounds, and has been used as a catalyst in organic synthesis. Additionally, 2-C-TMP has been used as a tool in the investigation of a variety of biochemical and physiological processes.

Scientific Research Applications

Regioselective Amination

The regioselective amination of di- and trichloropyrimidines, including compounds similar to 2-Chloro-N,N,5-Trimethylpyrimidin-4-amine, has been achieved through both catalyzed and non-catalyzed reactions. Notably, the use of 5-trimethylsilyl-2,4-dichloropyrimidine as a surrogate for dichloropyrimidine has shown efficiency in producing 2-aminopyrimidines under specific conditions (Smith & Buchwald, 2016).

Amination by Polyamines

A study on the amination of chloropyrimidines by polyamines under catalytic and noncatalytic conditions revealed that the reaction with excess polyamine yields corresponding 2-aminopyrimidines. This process showcases the versatility and reactivity of chloropyrimidines, including 2-Chloro-N,N,5-Trimethylpyrimidin-4-amine, towards nucleophilic substitution reactions to produce various aminated derivatives (Averin, Ulanovskaya, & Beletskaya, 2008).

Synthesis of Aminated Derivatives

Research into the synthesis of 2-amino-4-(N-alkyl/arylamino)-6-chloropyrimidines demonstrates the chemical flexibility and utility of chloropyrimidine compounds. A solvent-free protocol has been developed, indicating a more efficient and simpler methodology compared to traditional methods, highlighting the chemical utility of compounds like 2-Chloro-N,N,5-Trimethylpyrimidin-4-amine in synthesizing pyrimidine derivatives (Khan et al., 2015).

properties

IUPAC Name

2-chloro-N,N,5-trimethylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-5-4-9-7(8)10-6(5)11(2)3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMPXZZNLSYCISQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1N(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50187774
Record name Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-n,n,5-trimethylpyrimidin-4-amine

CAS RN

34171-43-2
Record name Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034171432
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 2-chloro-4-(dimethylamino)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50187774
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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